1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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Overview
Description
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant bioactivity against various targets, including aphids and fungi .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets leading to significant bioactivity .
Result of Action
It has been found to exhibit significant aphicidal and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Urea Derivative: The thiol is then reacted with 4-methylphenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activities, particularly against HeLa cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a benzylthio group instead of a chlorobenzyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
Uniqueness
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorobenzyl group enhances its antimicrobial and anticancer properties compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSTWVPIOYXNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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